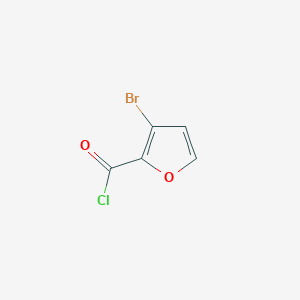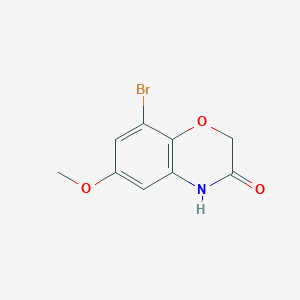
N-Benzyl-6-chloro-N-methyl-2-pyrazinamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-Benzyl-6-chloro-N-methyl-2-pyrazinamine (N-BCM2P) is a small molecule compound that has been used in a variety of scientific research applications. It has been studied for its biochemical and physiological effects, as well as its potential applications in laboratory experiments. In
Scientific Research Applications
Biochemical Interactions and Applications
Pyrazine derivatives, including N-Benzyl-6-chloro-N-methyl-2-pyrazinamine, are recognized for their diverse pharmacological properties. They are key structures in many compounds with antimicrobial, anticancer, and neuroprotective activities. For instance, pyrazine derivatives have been patented for their potential as active compounds in treating various diseases, demonstrating the broad interest in their therapeutic capabilities (Ferreira & Kaiser, 2012).
Antimicrobial and Anticancer Potential
Research has highlighted the antimicrobial activity of pyrazine derivatives, suggesting their potential in addressing the urgent need for new substances with antimicrobial properties. This is particularly relevant in the context of increasing antimicrobial resistance (Marchese et al., 2017). Additionally, compounds like hexaazatriphenylene derivatives, which share structural similarities with pyrazine derivatives, have been explored for their application in organic materials and nanoscience, indicating the versatility of these compounds in both biological and technological fields (Segura et al., 2015).
Environmental and Health Safety Considerations
The environmental impact and safety of pyrazine derivatives have also been a subject of study. For example, benzo[a]pyrene, a polycyclic aromatic hydrocarbon, has been extensively studied for its carcinogenic and neurotoxic effects. Although not a pyrazine derivative, research on such compounds provides insight into the importance of understanding the environmental and health impacts of chemical pollutants (Chepelev et al., 2015).
Safety and Hazards
Properties
IUPAC Name |
N-benzyl-6-chloro-N-methylpyrazin-2-amine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3/c1-16(9-10-5-3-2-4-6-10)12-8-14-7-11(13)15-12/h2-8H,9H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BALCWIMZLMCMPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=CC=C1)C2=CN=CC(=N2)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.69 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Ethyl 6-chloro-1H-pyrrolo[2,3-b]pyridine-2-carboxylate](/img/structure/B1288904.png)


![3-Bromo-7-chloropyrazolo[1,5-a]pyrimidine](/img/structure/B1288912.png)







